3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class
Mechanism of Action
Target of Action
The compound “3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase, thereby affecting the associated biochemical pathways .
Biochemical Pathways
The compound, being a pyrazolo[1,5-a]pyrimidine derivative, may affect several biochemical pathways. For instance, by inhibiting phosphodiesterase, it could potentially increase the levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in cells, affecting various cellular processes . By inhibiting dihydrofolate reductase, it could interfere with the synthesis of nucleotides, affecting DNA replication and cell division .
Pharmacokinetics
The lipophilicity of a drug can influence its adme properties . A drug’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it inhibits phosphodiesterase, it could lead to increased levels of cAMP or cGMP in cells, affecting various cellular processes . If it inhibits dihydrofolate reductase, it could interfere with the synthesis of nucleotides, affecting DNA replication and cell division .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[2,3-d]pyrimidines, the class of compounds to which it belongs, have been found in many important synthetic drug molecules . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Cellular Effects
Related pyrrolo[2,3-d]pyrimidines have shown significant cytotoxic activities against various cell lines . For instance, some pyrrolo[2,3-d]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Molecular Mechanism
Related pyrrolo[2,3-d]pyrimidines have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . These compounds are ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA .
Temporal Effects in Laboratory Settings
Related pyrrolo[2,3-d]pyrimidines have shown significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Metabolic Pathways
Related pyrrolo[2,3-d]pyrimidines have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then reacted with 5-methylpyrazole and a suitable amine to yield the final product. The reaction conditions often include the use of catalysts such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological assays to investigate its effects on various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds also exhibit significant biological activities, including antibacterial and antitumor effects.
Uniqueness
3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and chlorophenyl groups contribute to its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-10-17(22-13-6-2-3-7-13)23-18(21-12)15(11-20-23)14-8-4-5-9-16(14)19/h4-5,8-11,13,22H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYXWRXSMKNSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.